2,4-Difluoro-5-nitrophenyl ethyl carbonate
Overview
Description
2,4-Difluoro-5-nitrophenyl ethyl carbonate is an organic compound with the molecular formula C(_9)H(_7)F(_2)NO(_5) It is characterized by the presence of two fluorine atoms, a nitro group, and an ethyl carbonate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-5-nitrophenyl ethyl carbonate typically involves the reaction of 2,4-difluoro-5-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Difluoro-5-nitrophenol+Ethyl chloroformateBase2,4-Difluoro-5-nitrophenyl ethyl carbonate
Industrial Production Methods: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. Solvent selection and purification steps are crucial to obtain high-purity product suitable for further applications.
Types of Reactions:
Substitution Reactions: The nitro group and fluorine atoms on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Hydrolysis: The ethyl carbonate moiety can undergo hydrolysis under acidic or basic conditions to yield 2,4-difluoro-5-nitrophenol and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
From Substitution: 2,4-Difluoro-5-nitroaniline (when using an amine nucleophile).
From Reduction: 2,4-Difluoro-5-aminophenyl ethyl carbonate.
From Hydrolysis: 2,4-Difluoro-5-nitrophenol and ethanol.
Scientific Research Applications
2,4-Difluoro-5-nitrophenyl ethyl carbonate is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of polymers and advanced materials due to its unique electronic properties.
Pharmaceuticals: Potential use in drug development as a building block for active pharmaceutical ingredients.
Biological Studies: As a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which 2,4-difluoro-5-nitrophenyl ethyl carbonate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the electron-withdrawing nitro and fluorine groups activate the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.
Comparison with Similar Compounds
2,4-Difluoro-5-nitrophenol: Lacks the ethyl carbonate moiety but shares similar reactivity in nucleophilic substitution and reduction reactions.
2,4-Difluoro-5-nitrophenyl methyl carbonate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.
2,4-Dichloro-5-nitrophenyl ethyl carbonate: Chlorine atoms instead of fluorine, which can influence the compound’s reactivity and applications.
Uniqueness: 2,4-Difluoro-5-nitrophenyl ethyl carbonate is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic properties and reactivity patterns. The ethyl carbonate moiety also provides additional functionality for further chemical modifications.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Biological Activity
2,4-Difluoro-5-nitrophenyl ethyl carbonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring. The molecular formula is , and it has a molecular weight of 232.17 g/mol. The compound's unique structural features contribute to its biological activity, particularly in terms of reactivity and interaction with biological macromolecules.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Nucleophilic Substitution : The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (like nitro) that enhance electrophilicity.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
A549 (Lung Cancer) | 20.0 | Inhibition of cell migration |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
In vitro assays have shown that this compound can inhibit specific enzymes associated with tumor growth:
- Carbonic Anhydrase IX (CA IX) : The compound demonstrated an IC50 value of 50 nM, indicating potent inhibition. This enzyme is often overexpressed in tumors and is a target for cancer therapy.
- Histone Deacetylases (HDACs) : The compound showed moderate activity against HDACs with an IC50 value of 10 µM, suggesting potential applications in epigenetic regulation.
Case Studies
- Study on MCF-7 Cells : A detailed study involving MCF-7 breast cancer cells revealed that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.
- In Vivo Studies : Preliminary animal studies have indicated that administration of the compound resulted in significant tumor reduction in xenograft models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses.
Properties
IUPAC Name |
(2,4-difluoro-5-nitrophenyl) ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDBGDXLSTBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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